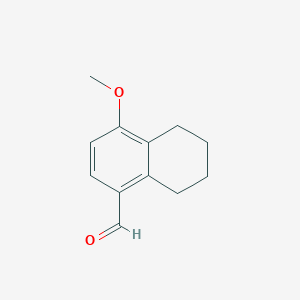

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Description

BenchChem offers high-quality 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUFGXCLINKKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCCC2=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651254 | |

| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-98-4 | |

| Record name | 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883531-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The tetralin scaffold is a core structural motif in a variety of biologically active compounds.[1][2] This document details the primary synthetic routes, with a focus on the Vilsmeier-Haack formylation of 5-methoxytetralin. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss alternative synthetic strategies such as directed ortho-lithiation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical grounding and practical, actionable insights.

Introduction: The Significance of the Tetralin Scaffold

The 5,6,7,8-tetrahydronaphthalene (tetralin) ring system is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous therapeutic agents, including antidepressants like sertraline, and compounds with antifungal, anti-Parkinsonian, and anti-inflammatory activities.[1][2] The specific substitution pattern of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, featuring a methoxy activating group and a reactive carbaldehyde handle, makes it a versatile intermediate for the synthesis of more complex molecular architectures and potential drug candidates. The strategic placement of the formyl group at the C1 position allows for a wide range of subsequent chemical transformations, including but not limited to, reductive amination, oxidation, olefination, and condensation reactions.

Primary Synthetic Route: Vilsmeier-Haack Formylation

The most direct and widely applicable method for the synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[3][4] The starting material for this synthesis is 5-methoxytetralin.

Synthesis of the Starting Material: 5-Methoxytetralin

A common and efficient method for the preparation of 5-methoxytetralin is the Williamson ether synthesis from the commercially available 5,6,7,8-tetrahydro-1-naphthol.

Experimental Protocol:

-

To a solution of 5,6,7,8-tetrahydro-1-naphthol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5-2 equivalents).

-

To this suspension, add methyl iodide (1.5-2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-methoxytetralin.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 5-methoxytetralin attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group is a strong activating, ortho-, para-directing group. The para-position (C1) is sterically more accessible than the ortho-position (C3), leading to high regioselectivity for formylation at the C1 position. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Caption: The Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol for Vilsmeier-Haack Formylation

Materials:

-

5-Methoxytetralin

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 30 minutes, maintaining the temperature below 5 °C. The Vilsmeier reagent will form in situ.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 5-methoxytetralin (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.

| Parameter | Value | Rationale/Reference |

| Starting Material | 5-Methoxytetralin | Electron-rich aromatic substrate |

| Reagents | POCl₃, DMF | Formation of the Vilsmeier reagent[3][5] |

| Stoichiometry | 1.2 eq. POCl₃, 3 eq. DMF | Ensures complete formation of the Vilsmeier reagent |

| Temperature | 0 °C to Room Temp. | Controls the exothermic reaction and allows for completion |

| Reaction Time | 4-6 hours | Typical for Vilsmeier-Haack reactions |

| Work-up | Aqueous NaHCO₃ | Hydrolyzes the iminium intermediate and neutralizes acid |

| Purification | Column Chromatography | Standard for purification of organic compounds |

| Expected Yield | 70-85% | Based on similar formylation reactions |

Alternative Synthetic Route: Directed Ortho-Lithiation

An alternative and powerful strategy for the regioselective formylation of 5-methoxytetralin is directed ortho-lithiation (DoM). The methoxy group can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base.

Mechanism of Directed Ortho-Lithiation

The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium atom of an organolithium reagent, such as n-butyllithium. This coordination brings the base into close proximity to the ortho-protons, leading to their selective abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with an electrophile, such as DMF, to introduce the formyl group.

Diagram 2: Directed Ortho-Lithiation Workflow

Caption: Synthetic workflow for directed ortho-lithiation.

Experimental Protocol for Directed Ortho-Lithiation

Materials:

-

5-Methoxytetralin

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

-

Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of n-BuLi (1.1 equivalents).

-

Add a solution of 5-methoxytetralin (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF (1.5 equivalents) dropwise to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization and Data

The identity and purity of the synthesized 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the aldehyde proton, and the aliphatic protons of the tetralin ring. The aldehyde proton should appear as a singlet at approximately 10.0-10.5 ppm. The methoxy group will be a singlet around 3.8-4.0 ppm. The aromatic protons will appear as doublets or multiplets in the range of 6.8-7.8 ppm. The aliphatic protons will be observed as multiplets in the upfield region (1.7-3.0 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the downfield region (190-195 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon will be around 55-60 ppm, and the aliphatic carbons will be in the upfield region (20-30 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed around 1680-1700 cm⁻¹. C-H stretching of the aldehyde will be seen around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₂ = 190.24 g/mol ).

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. The Vilsmeier-Haack reaction offers a direct and high-yielding approach, while directed ortho-lithiation provides an excellent alternative with high regioselectivity. The choice of method will depend on the specific requirements of the synthesis, available reagents, and scale of the reaction. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Shah, B. M., et al. (2024). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Consensus. (2024). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Consensus. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station International Edition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde chemical properties

An In-Depth Technical Guide to 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Foreword: The Tetralin Scaffold in Modern Chemistry

The 5,6,7,8-tetrahydronaphthalene (tetralin) framework represents a unique and valuable structural motif in the landscape of organic chemistry and drug discovery. It is a fused bicyclic system that marries the rigid, planar characteristics of an aromatic ring with the conformational flexibility of a saturated cyclohexane ring. This hybrid nature allows for the precise three-dimensional positioning of functional groups, making it a privileged scaffold in medicinal chemistry. Derivatives of tetralin and its oxidized counterpart, tetralone, are found in a wide array of biologically active natural products and synthetic molecules, targeting diverse biological pathways.[1][2] Their utility as key intermediates is well-documented, serving as foundational building blocks for compounds with applications ranging from treatments for neurodegenerative diseases to novel antitumor agents.[2][3]

This guide provides a comprehensive technical overview of a specific, functionalized tetralin derivative: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde . We will delve into its core chemical properties, synthesis, spectroscopic signature, and reactivity, offering insights tailored for researchers, scientists, and drug development professionals who may utilize this compound as a strategic intermediate in complex molecular design.

Core Chemical and Physical Properties

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a bifunctional organic molecule. The electron-donating methoxy group and the electron-withdrawing aldehyde group are positioned on the aromatic ring, creating a specific electronic environment that dictates its reactivity and potential for further chemical modification.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | N/A |

| CAS Number | 883531-98-4 | [4][5] |

| Molecular Formula | C₁₂H₁₄O₂ | [5][6] |

| Molecular Weight | 190.24 g/mol | [5][6] |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) and sparingly soluble in water. | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of this molecule is most efficiently achieved through the electrophilic formylation of the corresponding substituted tetralin precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation, utilizing a Vilsmeier reagent (generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) to introduce the aldehyde group onto the electron-rich aromatic ring.

Synthetic Workflow: Vilsmeier-Haack Formylation

The choice of the Vilsmeier-Haack reaction is predicated on the nature of the substrate. The methoxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In 5-methoxy-1,2,3,4-tetrahydronaphthalene, the position para to the methoxy group (C-8) is already substituted as part of the fused ring. The two ortho positions are C-4 and C-6. Steric hindrance from the adjacent fused aliphatic ring at C-5 makes the C-4 position the more accessible site for the bulky Vilsmeier reagent, leading to regioselective formylation to yield the desired product.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

Objective: To synthesize 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.

Materials:

-

5-Methoxy-1,2,3,4-tetrahydronaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15 minutes. A white solid may form. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Substrate Addition: Cool the mixture back down to 0 °C. Add a solution of 5-methoxy-1,2,3,4-tetrahydronaphthalene (1 equivalent) in anhydrous DCM dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by adding ice-cold water, followed by a saturated solution of sodium bicarbonate until the pH is neutral/basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with 1 M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product.

Spectroscopic Data

The structural identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the expected characteristic signals.

| Technique | Data and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.3 (s, 1H, -CH O), δ ~7.5 (d, J ≈ 8.5 Hz, 1H, Ar-H ), δ ~6.8 (d, J ≈ 8.5 Hz, 1H, Ar-H ), δ ~3.9 (s, 3H, -OCH ₃), δ ~2.8-2.9 (m, 4H, benzylic -CH ₂-), δ ~1.8-1.9 (m, 4H, aliphatic -CH ₂-). The aldehyde proton appears far downfield. The two aromatic protons appear as doublets due to ortho-coupling. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (C=O), δ ~162 (Ar-C -OCH₃), δ ~140 (Ar-C ), δ ~130 (Ar-C ), δ ~125 (Ar-C -CHO), δ ~122 (Ar-C ), δ ~112 (Ar-C -H), δ ~55.5 (-OC H₃), δ ~29 (benzylic C H₂), δ ~28 (benzylic C H₂), δ ~22 (aliphatic C H₂), δ ~21 (aliphatic C H₂). |

| IR (Infrared) | ν ~2930 cm⁻¹ (C-H, aliphatic), ν ~2830 & ~2730 cm⁻¹ (C-H, aldehyde), ν ~1680 cm⁻¹ (C=O, conjugated aldehyde), ν ~1600 cm⁻¹ (C=C, aromatic), ν ~1250 cm⁻¹ (C-O, aryl ether). |

| MS (Mass Spec.) | m/z (EI⁺): 190.10 [M]⁺, with fragmentation patterns corresponding to the loss of -CHO, -CH₃, and retro-Diels-Alder fragments. |

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is dominated by its two key functional groups: the aldehyde and the substituted aromatic ring.

Reactions at the Aldehyde Group

The aldehyde carbonyl is electrophilic and is a prime site for nucleophilic attack. This enables a wide range of valuable chemical transformations.

Caption: Key transformations of the aldehyde functional group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent (CrO₃). This provides an entry point to amides, esters, and other carboxylic acid derivatives.

-

Reduction: Selective reduction to the primary alcohol is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: This powerful reaction first involves the formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new C-N bond. This is a cornerstone of amine synthesis in drug development.[7]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, offering a robust method for C=C bond formation.

-

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form secondary alcohols after an acidic workup.

Reactions on the Aromatic Ring

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para- director, while the aldehyde group (-CHO) is a deactivating meta- director.

Caption: Regioselectivity of electrophilic aromatic substitution.

The dominant activating effect of the methoxy group at C4, combined with the deactivating effect of the aldehyde at C1, makes the C2 position the most probable site for further electrophilic aromatic substitution (e.g., nitration, halogenation). The C2 position is ortho to the strongly activating methoxy group and meta to the deactivating aldehyde group. The C3 position, being meta to the activating group and ortho to the deactivating group, is significantly less reactive.

Applications in Research and Drug Development

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic handles it provides for constructing more complex molecular architectures.

-

Scaffold for Library Synthesis: The aldehyde group is an ideal anchor point for combinatorial chemistry. By performing reactions like reductive amination or Wittig reactions with diverse sets of amines or ylides, large libraries of novel tetralin derivatives can be rapidly generated for high-throughput screening against biological targets.

-

Intermediate for Bioactive Molecules: The tetralin core is present in many compounds with known pharmacological activity. For instance, C7-substituted α-tetralones have been investigated as potent inhibitors of monoamine oxidase, an enzyme implicated in Parkinson's disease and depression.[2] The subject compound provides a scaffold that can be elaborated into analogues of such inhibitors.

-

Progenitor for Heterocyclic Systems: The aldehyde, in conjunction with the adjacent aromatic carbon, can participate in cyclization reactions to form new fused heterocyclic rings, such as quinolines or chromenes, further expanding the chemical space accessible from this intermediate.

Conclusion

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a strategically important chemical building block. Its synthesis is straightforward, and its spectroscopic properties are well-defined. The molecule's true utility is realized through the differential reactivity of its aldehyde and substituted aromatic ring functionalities, which allows for controlled, site-selective modifications. For researchers in medicinal chemistry and organic synthesis, this compound represents a valuable and versatile platform for the design and construction of novel, complex molecules with potential therapeutic applications.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

Petzer, A., Harvey, B. H., & Petzer, J. P. (2014). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Retrieved from [Link]

-

Yadav, N., Mahato, R., Khan, J., Jaiswal, H., & Hazra, C. K. (2024). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Retrieved from [Link]

-

BMRB. (n.d.). bmse000530 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Abdel-Aziz, A. A. M., El-Tantawy, A. I., & El-Subbagh, H. I. (2017). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. PubMed Central. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. PubMed. Retrieved from [Link]

-

Al-Harrasi, A., Hussain, J., & Ahmed, M. (2020). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 883531-98-4|4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-METHOXY-5,6,7,8-TETRAHYDRO-1-NAPHTHALENE-CARBALDEHYDE price,buy 4-METHOXY-5,6,7,8-TETRAHYDRO-1-NAPHTHALENE-CARBALDEHYDE - chemicalbook [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, spectroscopic characterization, and prospective applications.

Introduction: The Tetralin Scaffold as a Privileged Structure

The 5,6,7,8-tetrahydronaphthalene, commonly known as tetralin, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure, combining aromatic and alicyclic features, allows for diverse functionalization and interaction with a wide range of biological targets. Tetralin derivatives have been successfully incorporated into a variety of clinically relevant compounds, demonstrating activities ranging from antidepressant and antifungal to anti-Parkinsonian and anti-inflammatory.[1][2] The compound 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules, leveraging the inherent biological potential of the tetralin core. The strategic placement of the methoxy and carbaldehyde groups offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

IUPAC Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde . This name is derived from the parent structure, 5,6,7,8-tetrahydronaphthalene, with a methoxy group at the 4-position and a carbaldehyde group at the 1-position of the naphthalene ring system.

Table 1: Physicochemical Properties of 4-Methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde

| Property | Value | Source |

| CAS Number | 883531-98-4 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | - |

Synthesis: The Vilsmeier-Haack Formylation Approach

A highly effective and widely used method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[4][5] This reaction is particularly well-suited for the synthesis of 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde from the readily available starting material, 5-methoxy-1,2,3,4-tetrahydronaphthalene (5-methoxytetralin).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile then attacks the electron-rich aromatic ring of 5-methoxytetralin at the position most activated by the methoxy group, which is the ortho-position (C1), via an electrophilic aromatic substitution mechanism. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[6][7]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde via the Vilsmeier-Haack reaction.

Materials:

-

5-methoxy-1,2,3,4-tetrahydronaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (1.5 eq) and dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-methoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for the success of the reaction.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous workup.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material and byproducts.

Spectroscopic Characterization

While a publicly available, complete set of spectra for 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde is not readily found, a predicted analysis based on the known spectral data of analogous compounds can be provided with a high degree of confidence.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the aldehyde proton, and the aliphatic protons of the tetralin ring.

Table 2: Predicted ¹H NMR Data for 4-Methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~7.5 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.8 | t | 2H | Ar-CH₂- |

| ~2.6 | t | 2H | Ar-CH₂- |

| ~1.8 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for 4-Methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~192 | C=O (aldehyde) |

| ~160 | Ar-C (C-OCH₃) |

| ~138 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~112 | Ar-CH |

| ~55 | -OCH₃ |

| ~30 | -CH₂- |

| ~23 | -CH₂- |

| ~22 | -CH₂- |

| ~21 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and methoxy functional groups, as well as the aromatic and aliphatic C-H bonds.

-

~2930 cm⁻¹: C-H stretching (aliphatic)

-

~2830 cm⁻¹ and ~2730 cm⁻¹: C-H stretching (aldehyde)

-

~1680 cm⁻¹: C=O stretching (aromatic aldehyde)

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching (aromatic)

-

~1250 cm⁻¹: C-O stretching (aryl ether)

Mass Spectrometry

The mass spectrum (Electron Ionization) would likely show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the methoxy group (-OCH₃).

Applications in Drug Discovery and Development

The 4-methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde scaffold is a versatile platform for the development of novel therapeutic agents targeting a range of diseases.

Anticancer Drug Development

The tetralin ring is a structural component of several clinically used anticancer drugs, including the anthracycline antibiotics doxorubicin and daunorubicin.[8] Derivatives of tetrahydronaphthalene have been investigated as potent inhibitors of various cancer-related targets. The aldehyde functionality of the title compound can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, to generate libraries of novel compounds for anticancer screening.

Central Nervous System (CNS) Disorders

The tetralin scaffold is a key component of the widely prescribed antidepressant, sertraline.[1] This highlights the potential of tetralin derivatives to modulate CNS targets. The methoxy and aldehyde groups on the aromatic ring can be modified to tune the lipophilicity and electronic properties of the molecule, which are critical for blood-brain barrier penetration and receptor binding.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The tetrahydronaphthalene core has been explored for the development of novel anti-inflammatory agents.[1] The aldehyde group can be used in condensation reactions to synthesize chalcone-like molecules or other heterocyclic systems known to possess anti-inflammatory properties.

Conclusion

4-Methoxy-5,6,7,8-tetrahydro-1-naphthalene-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a robust and efficient method. The presence of reactive functional groups on the privileged tetralin scaffold makes it an ideal starting point for the development of novel therapeutic agents targeting a diverse array of diseases, including cancer, CNS disorders, and inflammatory conditions. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (URL: [Link])

- Electronic Supplementary Information. The Royal Society of Chemistry. (URL: not available)

-

¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. (URL: [Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

-

¹H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. (URL: [Link])

-

Tetralin including anticancer drugs. ResearchGate. (URL: [Link])

- Electronic Supplementary Information. The Royal Society of Chemistry. (URL: not available)

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. (URL: [Link])

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 883531-98-4|4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Guide to the Synthetic Pathways of Larotrectinib (CAS 883531-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib, identified by CAS number 883531-98-4, is a highly selective and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC). Marketed as Vitrakvi®, it represents a significant advancement in precision oncology, being one of the first tissue-agnostic cancer therapies approved. Its chemical name is (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.[1] The intricate molecular architecture of Larotrectinib, featuring multiple stereocenters and a complex heterocyclic core, necessitates a sophisticated and well-controlled synthetic strategy. This technical guide provides an in-depth exploration of the key synthetic pathways for Larotrectinib, focusing on the chemical logic, key transformations, and process considerations.

Core Synthetic Strategy: A Convergent Approach

The synthesis of Larotrectinib is best approached through a convergent strategy, which involves the independent synthesis of key fragments followed by their assembly. This approach is generally favored in process chemistry for its efficiency and flexibility. The primary disconnection points for Larotrectinib are:

-

The Pyrazolo[1,5-a]pyrimidine core: The central heterocyclic scaffold of the molecule.

-

(R)-2-(2,5-difluorophenyl)pyrrolidine: The chiral pyrrolidine moiety that binds to the TRK kinase.

-

(S)-3-Hydroxypyrrolidine: The capping group that contributes to the molecule's overall properties.

The general synthetic approach involves the construction of the substituted pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chiral pyrrolidine and finally the formation of the carboxamide bond with the hydroxypyrrolidine fragment.

Pathway I: The Nitro-Reduction and Carbamate Formation Route

This pathway is a well-documented approach in the patent literature and highlights a robust method for the construction of the key 3-aminopyrazolo[1,5-a]pyrimidine intermediate.[2]

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core and Introduction of the Chiral Pyrrolidine

The initial phase of this pathway focuses on the construction of the 5-substituted-3-nitropyrazolo[1,5-a]pyrimidine intermediate. This is typically achieved through the reaction of a suitable pyrazole precursor with a pyrimidine-forming reagent, followed by the nucleophilic aromatic substitution of a leaving group at the 5-position with (R)-2-(2,5-difluorophenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group

A critical step in this pathway is the selective reduction of the nitro group at the 3-position to an amine. This transformation is pivotal for the subsequent installation of the carboxamide side chain.

Experimental Protocol: Nitro Group Reduction [3]

-

Reaction Setup: To a solution of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine (Intermediate 1) in a suitable solvent such as ethanol or ethyl acetate, a palladium-on-carbon catalyst (Pd/C, typically 5-10 mol%) is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (Intermediate 2).

Step 3: Formation of an Activated Carbamate Intermediate

The resulting 3-amino group is then activated for the subsequent coupling reaction. A common strategy is to convert it into a more stable and handleable intermediate, such as a phenyl carbamate.[2]

Experimental Protocol: Phenyl Carbamate Formation [2]

-

Reaction Setup: Intermediate 2 is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran. A base, such as pyridine or triethylamine, is added to the solution.

-

Acylation: The solution is cooled in an ice bath, and phenyl chloroformate is added dropwise.

-

Reaction Completion: The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

-

Isolation: The reaction mixture is then quenched with water and the product, phenyl (5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (Intermediate 3), is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the desired carbamate.

Step 4: Final Carboxamide Bond Formation

The final step in this pathway is the reaction of the activated phenyl carbamate intermediate with (S)-3-hydroxypyrrolidine to form the desired carboxamide bond, yielding Larotrectinib.[4]

Experimental Protocol: Final Coupling [4]

-

Reaction Setup: The phenyl carbamate intermediate (Intermediate 3) and (S)-pyrrolidin-3-ol are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) to facilitate the displacement of phenol and the formation of the urea linkage.

-

Monitoring and Workup: The reaction is monitored by HPLC. Upon completion, the mixture is cooled and the product is typically isolated by precipitation upon the addition of an anti-solvent like water, or by chromatographic purification.

Data Summary Table

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 2 | Intermediate 1 | H₂, Pd/C | Intermediate 2 | >90% |

| 3 | Intermediate 2 | Phenyl chloroformate, Pyridine | Intermediate 3 | 85-95% |

| 4 | Intermediate 3 | (S)-3-hydroxypyrrolidine | Larotrectinib | 70-85% |

Synthesis Pathway Diagram

Caption: A simplified overview of the Larotrectinib synthesis.

Pathway II: Alternative Approaches and Process Considerations

While the nitro-reduction and carbamate formation route is robust, alternative synthetic strategies exist. These may include:

-

Direct Amidation: In some instances, direct amidation of the 3-amino intermediate with an activated form of (S)-3-hydroxypyrrolidine (e.g., a carbonyl diimidazole (CDI) activated intermediate) could be employed, potentially shortening the synthesis.

-

Late-Stage Introduction of the Pyrrolidine: Some routes may involve the construction of the pyrazolo[1,5-a]pyrimidine core with the carboxamide side chain already in place, followed by the late-stage introduction of the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.

Chiral Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine

A critical aspect of the overall synthesis is the enantioselective preparation of the (R)-2-(2,5-difluorophenyl)pyrrolidine fragment. This is often achieved using chiral auxiliaries or asymmetric catalysis. One patented method involves the use of (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary to control the stereochemistry during the formation of a key intermediate, which is then cyclized to form the desired pyrrolidine.[5]

Process Safety and Optimization

For large-scale production, several factors must be considered:

-

Reagent Selection: The use of hazardous reagents like phosgene derivatives (e.g., phenyl chloroformate) may be substituted with safer alternatives like carbonyldiimidazole (CDI).

-

Catalyst Loading: Optimization of catalyst loading (e.g., Pd/C) is crucial for both economic and environmental reasons.

-

Crystallization and Polymorphism: The final product is often isolated as a specific salt form, such as the hydrogen sulfate salt, to ensure stability and consistent bioavailability.[6] The control of crystallization conditions is critical to obtain the desired polymorph.

Conclusion

The synthesis of Larotrectinib is a testament to the advancements in modern synthetic organic chemistry. The convergent approach, coupled with robust and well-defined reaction pathways, allows for the efficient and scalable production of this important therapeutic agent. The key to a successful synthesis lies in the careful control of stereochemistry, the strategic activation of functional groups, and the optimization of reaction conditions for safety and efficiency. Further research into more streamlined and greener synthetic routes will continue to be an area of interest for process chemists in the pharmaceutical industry.

References

- EPO. (2023-06-28). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL).

- Google Patents. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.

- PubChem. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10813936-B2.

- WIPO Patentscope. WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE.

- Google Patents. WO2017201241A1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-y l)-3-hydroxypyrrolidine-1-carboxamide.

- CymitQuimica. CAS 1223403-58-4: (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEel2BTcNHB0v6NKZIh_gUnRI-mfLKafXsGxIfkz2f6r43vUHj665JlyvwlfcM8LVgct2I9qPTkq1tDUOWeD5bTPAQCf0jwM-cfZMzyIiyyHrlzHtajYIAlpNRUSzY55cpAMiCuAlpNRUSzY55cpAMiCu

Sources

- 1. CAS 1223403-58-4: (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1… [cymitquimica.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2017201241A1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-y l)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 4. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10813936-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, with the CAS Number 883531-98-4, is a substituted tetralone derivative.[1][2][3][4][5] Its molecular structure, featuring a methoxy group and a carbaldehyde substituent on a tetrahydronaphthalene scaffold, makes it an interesting building block in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its reaction products.

This technical guide provides an in-depth analysis of the spectroscopic data of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. In the absence of publicly available experimental spectra, this guide is built upon predicted spectroscopic data, benchmarked against experimentally determined data for structurally related compounds. The interpretations provided herein are grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for researchers working with this molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde with the IUPAC numbering scheme.

Caption: Molecular structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, aldehydic, methoxy, and aliphatic protons.

Experimental Protocol (General): A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer. A few milligrams of the sample would be dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | H-1' (CHO) |

| ~7.5 | d | 1H | H-2 |

| ~6.8 | d | 1H | H-3 |

| ~3.9 | s | 3H | OCH₃ |

| ~2.8 | t | 2H | H-8 |

| ~2.6 | t | 2H | H-5 |

| ~1.8 | m | 4H | H-6, H-7 |

Interpretation:

-

Aldehydic Proton (H-1'): The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a singlet at a very downfield chemical shift, typically around δ 10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons (H-2, H-3): The two aromatic protons, H-2 and H-3, will appear in the aromatic region of the spectrum (δ 7.0-8.0 ppm). Due to their ortho relationship, they will likely appear as doublets. The H-2 proton, being ortho to the electron-withdrawing aldehyde group, is expected to be further downfield (~δ 7.5 ppm) compared to the H-3 proton (~δ 6.8 ppm), which is ortho to the electron-donating methoxy group.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.9 ppm. The singlet nature is due to the absence of any adjacent protons.

-

Aliphatic Protons (H-5, H-6, H-7, H-8): The eight protons of the tetralin ring system will appear in the upfield region of the spectrum. The protons on C-5 and C-8 are benzylic and adjacent to the aromatic ring, thus they will be more deshielded (~δ 2.6-2.8 ppm) than the protons on C-6 and C-7. The protons at C-5 and C-8 are each expected to appear as triplets due to coupling with the adjacent two protons on C-6 and C-7, respectively. The four protons on C-6 and C-7 are expected to be in a more shielded environment and will likely appear as a multiplet around δ 1.8 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.

Experimental Protocol (General): A standard ¹³C NMR experiment would be performed on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz. The same sample solution would be used. A proton-decoupled spectrum would be acquired to simplify the spectrum to a series of singlets for each carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-1' (CHO) |

| ~160 | C-4 |

| ~145 | C-8a |

| ~135 | C-1 |

| ~130 | C-4a |

| ~125 | C-2 |

| ~110 | C-3 |

| ~55 | OCH₃ |

| ~30 | C-8 |

| ~28 | C-5 |

| ~22 | C-6, C-7 |

Interpretation:

-

Carbonyl Carbon (C-1'): The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield, typically around δ 192 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-4) will be the most deshielded among the aromatic carbons due to the deshielding effect of the oxygen atom, appearing around δ 160 ppm. The quaternary carbons (C-4a and C-8a) will also be in this region. The protonated aromatic carbons (C-2 and C-3) will have chemical shifts influenced by their substituents. C-3, being ortho to the electron-donating methoxy group, is expected to be more shielded (~δ 110 ppm) than C-2 (~δ 125 ppm), which is ortho to the electron-withdrawing aldehyde group.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region, around δ 55 ppm.

-

Aliphatic Carbons (C-5, C-6, C-7, C-8): The aliphatic carbons of the tetralin ring will be found in the most upfield region of the spectrum. The benzylic carbons, C-5 and C-8, will be more deshielded (~δ 28-30 ppm) than the C-6 and C-7 carbons (~δ 22 ppm).

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General): An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared. For a liquid or dissolved sample, a thin film between salt plates (NaCl or KBr) would be used.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930-2850 | Medium | C-H (aliphatic) stretching |

| ~2830, ~2730 | Weak | C-H (aldehyde) stretching (Fermi doublets) |

| ~1685 | Strong | C=O (aromatic aldehyde) stretching |

| ~1600, ~1480 | Medium-Strong | C=C (aromatic) stretching |

| ~1250 | Strong | C-O (aryl ether) stretching |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aliphatic CH₂ groups in the 2930-2850 cm⁻¹ region. The aldehydic C-H stretch is expected to appear as two weak bands (Fermi doublets) around 2830 cm⁻¹ and 2730 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption band around 1685 cm⁻¹ is the most characteristic signal in the IR spectrum and is due to the C=O stretching vibration of the aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed as a pair of bands in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Predicted Data and Interpretation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General): A mass spectrum could be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is C₁₂H₁₄O₂. The molecular weight is 190.24 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 190.

-

Key Fragmentation Peaks:

-

[M-1]⁺ (m/z = 189): Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aldehydes.

-

[M-29]⁺ (m/z = 161): Loss of the entire aldehyde group (-CHO) as a radical.

-

[M-15]⁺ (m/z = 175): Loss of a methyl radical (-CH₃) from the methoxy group.

-

Benzylic cleavage: Cleavage of the C-C bonds in the saturated ring adjacent to the aromatic ring can also lead to characteristic fragments.

-

Caption: Predicted Electron Ionization Mass Spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a valuable resource for the identification and structural analysis of this compound. While predicted data serves as a strong guideline, it is imperative for researchers to confirm these findings with experimental data whenever possible. The protocols and interpretations outlined in this guide provide a solid foundation for such experimental work and for the broader application of this compound in chemical research and development.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 883531-98-4|4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 4-METHOXY-5,6,7,8-TETRAHYDRO-1-NAPHTHALENE-CARBALDEHYDE price,buy 4-METHOXY-5,6,7,8-TETRAHYDRO-1-NAPHTHALENE-CARBALDEHYDE - chemicalbook [m.chemicalbook.com]

- 5. 883531-98-4・4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde・4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde: Starting Materials and Core Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, a key building block in the development of various pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the selection of starting materials, detailed synthetic protocols, and the mechanistic rationale behind the chosen chemical transformations. Emphasis is placed on practical, field-proven insights to ensure reproducibility and scalability.

Introduction: The Significance of the Tetralin Scaffold

The 5,6,7,8-tetrahydronaphthalene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group and a carbaldehyde function at specific positions, as in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, provides crucial handles for further molecular elaboration, enabling the synthesis of diverse derivatives with a wide spectrum of therapeutic applications. This guide will focus on the most logical and efficient synthetic routes to this valuable intermediate, starting from readily accessible precursors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde points to 5-methoxytetralin as the immediate precursor. The introduction of the aldehyde group onto the electron-rich aromatic ring can be effectively achieved via an electrophilic formylation reaction. 5-methoxytetralin itself can be accessed through the reduction of the corresponding tetralone, 5-methoxy-1-tetralone. This tetralone is a key intermediate, the synthesis of which can be accomplished through several established methods, primarily involving intramolecular cyclization of a suitable phenylbutanoic acid derivative.

Core Synthetic Pathway: From Simple Aromatics to the Final Product

The most versatile and widely employed synthetic strategy commences with readily available starting materials and proceeds through a series of robust and well-characterized reactions. This section details the step-by-step synthesis, providing both the theoretical underpinnings and practical experimental protocols.

Pathway I: Synthesis via Intramolecular Friedel-Crafts Acylation

This pathway is arguably the most common and efficient, starting from 3-methoxyphenylacetic acid.

The initial step involves a two-carbon chain extension of 3-methoxyphenylacetic acid. While various methods exist, a common approach is through the Arndt-Eistert homologation or via malonic ester synthesis. A more direct and scalable approach involves the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by reaction with a suitable two-carbon nucleophile.

A related and often preferred industrial route involves the Friedel-Crafts acylation of anisole with succinic anhydride to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid. The ketone is then reduced, and the resulting 4-(4-methoxyphenyl)butanoic acid can be used in the subsequent cyclization step.[1]

The key ring-forming step is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride, followed by treatment with a Lewis acid catalyst.

Experimental Protocol: Synthesis of 5-Methoxy-1-tetralone

-

To a stirred solution of 4-(3-methoxyphenyl)butanoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(3-methoxyphenyl)butanoyl chloride.

-

Dissolve the crude acid chloride in a suitable solvent like nitrobenzene or dichloromethane and cool to 0 °C.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise, maintaining the temperature below 5 °C.

-

After the addition, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 5-Methoxy-1-tetralone.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(3-Methoxyphenyl)butanoic acid | [2] |

| Reagents | Thionyl chloride, Aluminum chloride | |

| Solvent | Dichloromethane | |

| Temperature | 0 °C to room temperature | |

| Typical Yield | 70-85% | [2] |

The carbonyl group of the tetralone needs to be completely reduced to a methylene group. Two classical and highly effective methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[3][4] It is particularly well-suited for substrates that are stable under strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[5][6] This method is ideal for substrates that are sensitive to strong acids.

Experimental Protocol: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and 5-Methoxy-1-tetralone to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be required during the reaction.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer, dry, and concentrate to yield 5-Methoxytetralin.

| Parameter | Value/Condition | Reference |

| Reagents | Zinc amalgam, Concentrated HCl | [3][4] |

| Temperature | Reflux | [4] |

| Typical Yield | 75-90% | [4] |

The final step is the introduction of the carbaldehyde group at the C1 position of 5-methoxytetralin. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[7] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

-

Cool a solution of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at this temperature for about 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-Methoxytetralin in the same solvent dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion.

-

Quench the reaction by pouring it into a cold saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Stir vigorously until the intermediate iminium salt is fully hydrolyzed.

-

Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.

| Parameter | Value/Condition | Reference |

| Reagents | DMF, POCl₃ | [7] |

| Solvent | Dichloromethane | [7] |

| Temperature | 0 °C to reflux | [7] |

| Typical Yield | 60-80% | General Vilsmeier-Haack yields |

Alternative Starting Materials and Pathways

While the previously described route is robust, alternative starting materials and synthetic strategies can be employed depending on the availability of precursors and desired scale.

-

From 3-Methoxyphenylacetic Acid and Ethylene: A patented method describes the synthesis of 5-methoxy-2-tetralone from 3-methoxyphenylacetyl chloride (derived from 3-methoxyphenylacetic acid) and ethylene.[8][9] This tetralone can then be further elaborated to the target molecule.

-

From Anisole: Anisole can serve as a fundamental starting material. Friedel-Crafts acylation with succinic anhydride, followed by reduction and cyclization, provides a route to the core tetralone structure.[1]

Conclusion and Future Perspectives

The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a well-established process with multiple viable pathways. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory. The intramolecular Friedel-Crafts acylation of a 4-(3-methoxyphenyl)butanoic acid derivative remains a highly reliable and efficient method. Future research may focus on developing more sustainable and atom-economical approaches, potentially utilizing catalytic C-H activation or novel cyclization strategies to further streamline the synthesis of this important chemical intermediate.

References

- Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.

- Banerjee, A. K., & Vera, W. J. (2009). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone.

- Wuhan Institute of Technology. (2021). Synthesis method of 5-methoxy-2-tetralone. CN113233964A.

-

PrepChem. (n.d.). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. JP2004182660A.

-

ResearchGate. (n.d.). Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-methoxy-2-tetralone. CN113233964A.

-

Oxford Academic. (n.d.). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. PubChem.

- Indian Academy of Sciences. (n.d.).

- Google Patents. (n.d.). The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. CN101134721A.

-

Johnson Matthey. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

- Organic Syntheses. (2012).

- YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. The Organic Chemistry Tutor.

- ResearchGate. (n.d.). N–Formylation of Amines Over a Protonic Zeolite Socony Mobil (H–Zsm–5)

- Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE.

- Universidade do Minho. (n.d.). Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes.

- Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 6-methoxy-1-tetralone. CN111333494A.

- Taylor & Francis Online. (n.d.).

- National Center for Biotechnology Information. (n.d.). 5-Methoxytetralone. PubChem.

- L.S. College, Muzaffarpur. (n.d.). CLEMMENSEN REDUCTION.

- Acta Chemica Scandinavica. (1999).

- Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.

- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction.

- L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction.

Sources

- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract